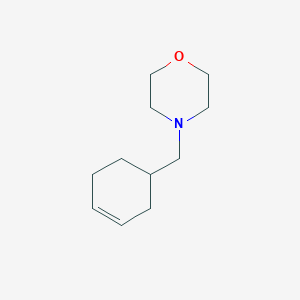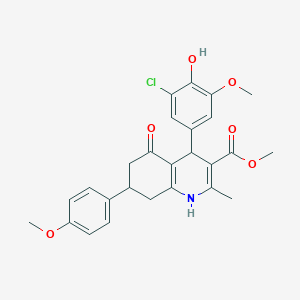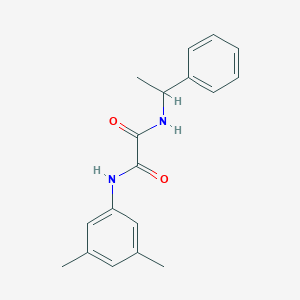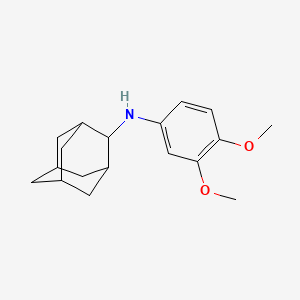![molecular formula C16H15N5O5 B4962513 methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate is a chemical compound that has been synthesized for various scientific research applications. This compound is known for its unique structure and potential applications in the field of biochemistry and physiology. In
作用機序
The mechanism of action of Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate is not fully understood. However, studies have shown that this compound has the ability to inhibit specific enzymes and pathways that are involved in the development and progression of various diseases. It has been suggested that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been suggested that this compound may have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate has several advantages and limitations for lab experiments. One of the main advantages is its unique structure, which allows for specific interactions with enzymes and pathways involved in disease development and progression. Additionally, this compound has shown promising results in various animal models of disease, making it a potential candidate for further research and development. However, one limitation of this compound is its complex synthesis method, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate. One direction is to further explore its potential anti-inflammatory properties and its ability to inhibit specific enzymes and pathways involved in inflammation. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to explore its potential as a treatment for cancer and other diseases. Finally, future research could focus on developing more efficient and accessible synthesis methods for this compound.
合成法
Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex compound that requires a specific synthesis method. The synthesis of this compound involves the reaction of 3-nitrobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The final product is obtained after purification and isolation steps.
科学的研究の応用
Methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate has a wide range of scientific research applications. This compound has been used in the development of new drugs and treatments for various diseases. It has been studied for its potential anti-inflammatory, anti-tumor, and anti-cancer properties. Moreover, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
methyl 2-[[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O5/c1-26-14(22)9-18-16(23)13-10-20(7-3-6-17)19-15(13)11-4-2-5-12(8-11)21(24)25/h2,4-5,8,10H,3,7,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPWFBZIQQEREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carbonyl]amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)

![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
